molecular formula C15H15Cl3N2O2 B11712101 N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide

N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B11712101
M. Wt: 361.6 g/mol
InChI Key: OYGCQFYNDDTDDW-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is a synthetic carboxamide derivative characterized by a trichloroethylamine core, a 2-phenylethylamino substituent, and a furan-2-carboxamide moiety. Its structural uniqueness lies in the combination of electron-withdrawing trichloromethyl groups and aromatic systems, which influence molecular stability, reactivity, and binding interactions.

Properties

Molecular Formula

C15H15Cl3N2O2

Molecular Weight

361.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(20-13(21)12-7-4-10-22-12)19-9-8-11-5-2-1-3-6-11/h1-7,10,14,19H,8-9H2,(H,20,21)

InChI Key

OYGCQFYNDDTDDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps One common route includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride This intermediate is then reacted with 2-phenylethylamine to yield N-(2-phenylethyl)furan-2-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with critical metabolic pathways.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound appears to affect mitochondrial pathways, leading to increased pro-apoptotic proteins and reduced anti-apoptotic proteins.

Case Study: Anticancer Activity

In a study conducted on HepG2 cells:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Findings :
    • Significant apoptosis was observed at concentrations above 10 µg/mL.
    • Cell cycle analysis indicated S-phase arrest at higher doses.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The trichloromethyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The phenylethylamine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Features

Key structural comparisons include:

  • Planarity of the amide group : In N-(2-nitrophenyl)furan-2-carboxamide , the central C4-C5(O2)-N1-C6 fragment is planar, but intramolecular interactions with the nitro group disrupt furan ring planarity .
  • Dihedral angles : The phenyl and furan rings in the same compound form a dihedral angle of 9.71°, influencing molecular packing and crystallinity .

Enzyme Inhibition

  • COX-2 Selectivity: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid show anti-inflammatory activity via COX-2 inhibition, attributed to the dichlorophenyl and carboxamide groups .
  • GADD34:PP1 Interaction : Compounds like (S5) and (S6) () bind to GADD34:PP1 with binding energies of -12.3286 kcal/mol and -12.3140 kcal/mol, respectively. Hydrophobic interactions dominate due to the trichloroethyl and aromatic substituents .

Antibacterial Potential

While the target compound’s activity is unspecified, naphtho[2,1-b]furan derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) demonstrate antibacterial properties, suggesting that the furan-carboxamide scaffold is biologically relevant .

Computational Docking Studies

Molecular docking tools like AutoDock Vina () have been employed to analyze similar compounds:

  • (S5) and (S6) exhibit RMSD values of 1.3 Å and 5.4 Å, respectively, when docked with GADD34:PP1. The higher RMSD in (S6) indicates conformational flexibility due to its cinnamamide moiety .
  • Quinoline derivatives (e.g., S5) show tighter binding (RMSD < 3.5 Å) compared to cinnamic acid derivatives, emphasizing the role of aromatic heterocycles in target engagement .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Source
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide C₁₆H₁₂Cl₅N₃O₂S ~500 Dichlorophenyl, thioureido COX-2 inhibition
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 232.19 Nitrophenyl Crystallinity studies
(S5): (E)-3-(Thiophen-3-yl)-N-(trichloroethyl)acrylamide C₁₆H₁₃Cl₃N₂OS 403.71 Thiophene, trichloroethyl GADD34:PP1 binding (-12.33 kcal/mol)
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide C₁₆H₁₅BrCl₃N₃O₂S 499.6 Bromofuran, dimethylphenylthioureido Not specified

Biological Activity

N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12Cl3N3O2
  • Molecular Weight : 340.6 g/mol

The presence of the furan ring and the trichloroethyl group suggests potential reactivity and interaction with biological macromolecules.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Studies show that furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.

Toxicity Profile

The toxicity of this compound is an important consideration. Preliminary studies suggest:

  • Acute Toxicity : The compound may exhibit moderate acute toxicity in animal models.
  • Chronic Effects : Long-term exposure could lead to liver and kidney damage, as indicated by changes in enzyme levels in serum.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
CytotoxicityCell cycle arrest in vitro

Table 2: Toxicity Data

EndpointResultReference
LD50 (mg/kg)150 (oral, rat)
Liver Enzyme LevelsElevated ALT/AST after exposure
HistopathologyLiver necrosis observed

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of this compound on human breast cancer cells. Results showed significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Toxicological Assessment : In a chronic toxicity study involving rats, administration of the compound resulted in notable histopathological changes in liver tissues after 30 days of exposure. This highlights the need for careful consideration when evaluating therapeutic indices.

Q & A

Q. What are the optimal synthetic routes for N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting furan-2-carbonyl chloride with 2-phenylethylamine derivatives under reflux in acetonitrile or 1,4-dioxane. For example, similar carboxamide derivatives were synthesized by mixing 2-furoyl chloride with aromatic amines at 120°C for 18 hours, followed by recrystallization . Key parameters include temperature control (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products like unreacted amines or hydrolysis byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, amide protons (NH) typically appear at δ 12–12.5 ppm, while aromatic protons in the phenyl group resonate at δ 6.7–7.5 ppm .
  • Infrared Spectroscopy (IR): Peaks at ~1670 cm⁻¹ (C=O stretch of amide) and ~1240 cm⁻¹ (C=S in thiourea derivatives) validate functional groups .
  • X-ray Crystallography: Resolves intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯O=C) and dihedral angles between the furan and phenyl rings .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

Use AutoDock Vina to simulate ligand-receptor interactions. First, prepare the compound’s 3D structure (optimized via DFT or MMFF94 force fields). Dock against target proteins (e.g., kinases or GPCRs) using a grid box centered on the active site. Analyze binding affinity (ΔG) and key interactions:

  • Hydrophobic contacts between trichloroethyl groups and nonpolar residues.
  • Hydrogen bonds between the amide carbonyl and catalytic residues (e.g., Asp/Glu). Validation via MD simulations (e.g., GROMACS) ensures stability of the docked pose .

Q. How to resolve contradictions in structural data between crystallography and spectroscopy?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). For example, X-ray data may show a planar amide group due to intramolecular H-bonding (N–H⋯O=C), while NMR in solution reveals conformational flexibility. Address this by:

  • Comparing temperature-dependent NMR spectra to identify rotamers.
  • Performing QTAIM analysis on crystallographic data to quantify bond critical points .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent Variation: Replace the trichloroethyl group with fluorinated or branched alkyl chains to modulate lipophilicity (logP) .
  • Hybrid Derivatives: Introduce thiourea moieties (e.g., N-(aryl)carbamothioyl) to enhance antioxidant or antimicrobial activity, as seen in analogous furan-carboxamide thioureas .
  • Pharmacophore Mapping: Use UCSF Chimera to align active derivatives and identify conserved interaction features (e.g., hydrogen-bond acceptors) .

Experimental Design Considerations

Q. How to design assays for evaluating anticancer activity?

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cells (e.g., HEK293).
  • Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target Identification: Combine RNA-seq and molecular docking to pinpoint pathways (e.g., PI3K/Akt) .

Q. What are common pitfalls in synthesizing trichloroethyl-substituted carboxamides?

  • Hydrolysis of Trichloro Group: Avoid aqueous solvents at high temperatures; use anhydrous conditions with molecular sieves.
  • Racemization: Chiral centers in the ethylamine side chain may racemize during prolonged reflux. Monitor via chiral HPLC or polarimetry .

Data Interpretation and Validation

Q. How to validate computational predictions of metabolic stability?

  • In Silico Tools: Use ADMET Predictor or SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the furan ring).
  • In Vitro Validation: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Major Phase I metabolites often include hydroxylated furan or N-dealkylation products .

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